2-(2-Chlorophenyl)propan-2-amine hydrochloride

概要

説明

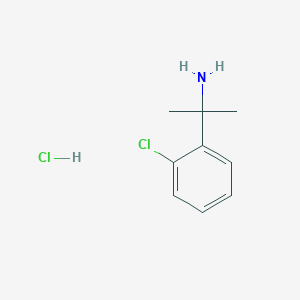

2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a 2-chlorophenyl group attached to a propan-2-amine backbone, and it is typically found as a white crystalline solid .

準備方法

The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves several steps. One common method starts with the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-(2-chlorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

化学反応の分析

2-(2-Chlorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Acid-Base Reactions: The amine group can act as a base and react with acids to form salts.

Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.

Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.

Common reagents used in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include the hydrochloride salt and various substituted derivatives.

科学的研究の応用

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity or specificity.

Organic Chemistry Studies

In organic chemistry, 2-(2-Chlorophenyl)propan-2-amine hydrochloride is utilized to study mechanisms of nucleophilic substitution and other organic reactions. It acts as a model compound for investigating reaction pathways and kinetics.

Neurotransmitter Research

Research has demonstrated that this compound interacts with neurotransmitter systems, particularly through its role as a monoamine oxidase (MAO) inhibitor. By inhibiting MAO, it increases levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

The biological activities of this compound are summarized in the following table:

| Activity Type | Observations | Reference |

|---|---|---|

| Bronchodilation | Significant increase in airflow in asthmatic models | |

| Cardiovascular Effects | Increased heart rate observed in animal studies | |

| Antichlamydial Activity | Moderate activity against Chlamydia infections |

Clinical Application in Asthma Management

A notable study evaluated the efficacy of clorprenaline hydrochloride as an inhaled medication for asthma patients. Results indicated a significant improvement in lung function, characterized by reduced wheezing and enhanced peak expiratory flow rates compared to baseline measurements. This underscores its therapeutic potential as a bronchodilator.

作用機序

The primary mechanism of action of 2-(2-Chlorophenyl)propan-2-amine hydrochloride involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood, energy, and focus.

類似化合物との比較

2-(2-Chlorophenyl)propan-2-amine hydrochloride can be compared to other similar compounds, such as:

2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride: This compound has an additional chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.

2-(2-Bromophenyl)propan-2-amine hydrochloride: The presence of a bromine atom instead of chlorine can lead to different chemical and pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .

生物活性

2-(2-Chlorophenyl)propan-2-amine hydrochloride, commonly known as clorprenaline hydrochloride, is a compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H12ClN

- Molecular Weight : 169.65 g/mol

- CAS Number : 50481-48-6

Clorprenaline hydrochloride functions primarily as a β-adrenoceptor agonist . This mechanism involves the activation of β-adrenergic receptors, which leads to various physiological responses such as bronchodilation and increased heart rate. The compound's selectivity for β2-adrenoceptors makes it particularly relevant in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

- Bronchodilation : Clorprenaline has been shown to induce relaxation of bronchial smooth muscle, making it effective in alleviating symptoms of bronchospasm.

- Cardiovascular Effects : The stimulation of β-adrenoceptors can lead to increased heart rate and cardiac output, which can be beneficial in certain clinical scenarios but may pose risks in patients with cardiovascular conditions .

- Antichlamydial Activity : Recent studies have indicated that derivatives of compounds related to clorprenaline exhibit selective activity against Chlamydia species, suggesting potential applications in treating infections caused by these pathogens .

Table 1: Summary of Biological Activities

Case Study: Clinical Application

A study conducted on patients with asthma demonstrated that clorprenaline hydrochloride significantly improved lung function when administered as an inhaled medication. Patients reported reduced wheezing and improved peak expiratory flow rates compared to baseline measurements. These findings highlight its efficacy as a bronchodilator .

Toxicity and Side Effects

While clorprenaline is generally well-tolerated, side effects can include:

- Tachycardia

- Palpitations

- Tremors

These effects are primarily due to its action on β1-adrenoceptors in the heart. Monitoring is essential, especially in patients with pre-existing heart conditions .

特性

IUPAC Name |

2-(2-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESZAZPKQAAOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。